molecular formula C8H7IO3 B1338052 2-Iodo-4-methoxybenzoic acid CAS No. 54435-09-5

2-Iodo-4-methoxybenzoic acid

Cat. No.: B1338052
CAS No.: 54435-09-5
M. Wt: 278.04 g/mol
InChI Key: QBPHOFYPURZIKS-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by iodine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the iodination of 4-methoxybenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include heating the mixture to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow processes and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzoic acids.

    Oxidation and Reduction: Formation of esters, alcohols, and other derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that 2-Iodo-4-methoxybenzoic acid exhibits significant anticancer properties. Studies have demonstrated its effectiveness against specific cancer cell lines through mechanisms that may involve the inhibition of cell proliferation and induction of apoptosis. For instance, compounds derived from this acid have been evaluated for their cytotoxic effects on human cancer cells, showing promising results in vitro and in vivo .

1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. The molecular mechanisms underlying these effects are still under investigation, but preliminary results indicate that it may modulate signaling pathways involved in inflammation .

1.3 Drug Development
As a building block in drug synthesis, this compound serves as an intermediate for developing new pharmaceuticals. Its derivatives are being explored for various biological activities, including antimicrobial and antifungal properties. The versatility of this compound allows chemists to modify its structure to enhance efficacy and reduce toxicity .

Material Science

2.1 Nanoparticle Assembly
In material science, this compound is utilized in the layer-by-layer assembly of nanoparticles for biomedical applications. This method enhances the stability and functionality of nanoparticles used in drug delivery systems and imaging agents. The compound's ability to form stable interactions with other materials makes it a valuable component in nanotechnology .

2.2 Polymer Chemistry
The compound is also explored as a modifier in polymer chemistry, where it can influence the properties of polymers used in various applications, including coatings and adhesives. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Synthetic Intermediate

3.1 Organic Synthesis
this compound acts as a versatile synthetic intermediate in organic chemistry. It is employed in the synthesis of various complex organic molecules through reactions such as coupling reactions and electrophilic substitutions. Researchers have utilized this compound to develop new synthetic routes for biologically active compounds, showcasing its importance in synthetic organic chemistry .

3.2 Synthesis of Heterocycles
The compound is also instrumental in synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse heterocyclic structures that exhibit a wide range of biological activities .

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of derivatives of this compound on various cancer cell lines, demonstrating significant inhibition rates compared to control groups .

Case Study 2: Nanoparticle Applications
Research featured in Advanced Drug Delivery Reviews highlighted the use of this compound in creating stable nanoparticle formulations for targeted drug delivery systems, improving therapeutic outcomes while minimizing side effects .

Mechanism of Action

The mechanism of action of 2-iodo-4-methoxybenzoic acid depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The methoxy group can influence the electron density on the benzene ring, affecting the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-methoxybenzoic acid: Similar structure but with different substitution pattern.

    2-Bromo-4-methoxybenzoic acid: Bromine instead of iodine.

    2-Iodo-4-hydroxybenzoic acid: Hydroxy group instead of methoxy.

Uniqueness

2-Iodo-4-methoxybenzoic acid is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The presence of iodine makes it particularly useful in coupling reactions and as a precursor for further functionalization.

Biological Activity

2-Iodo-4-methoxybenzoic acid (IMBA) is a halogenated benzoic acid derivative that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's antibacterial properties, mechanisms of action, and other relevant biological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₈H₇IO₃
  • Molecular Weight : 248.04 g/mol
  • CAS Number : 54435-09-5

The presence of iodine and methoxy groups in its structure contributes to its unique biological properties, particularly its interaction with microbial systems.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. A study highlighted its effectiveness against Vibrio parahaemolyticus, a pathogen known to cause gastrointestinal infections.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of this compound compared to other related compounds:

CompoundMIC (µg/mL) for V. parahaemolyticusGrowth Inhibition (%)
This compound (IMBA)20081.7
3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA)10030.3
2-Fluoro-5-iodophenylboronic acid (FIPBA)10024.1

This data indicates that IMBA has a notable inhibitory effect on bacterial growth, although it is less potent than DIMPBA.

The antibacterial activity of IMBA can be attributed to several mechanisms:

  • Disruption of Membrane Integrity : The halogenated structure may interact with bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Biofilm Formation : IMBA has shown potential in preventing biofilm formation, which is crucial for bacterial survival in hostile environments.
  • Interference with Virulence Factors : Studies suggest that IMBA can diminish virulence factors such as motility and hydrophobicity in bacteria, thereby reducing their pathogenicity.

Study on Biofilm Inhibition

A notable study investigated the effectiveness of various benzoic acid derivatives, including IMBA, in inhibiting biofilm formation on marine food products. The results demonstrated that IMBA significantly reduced biofilm biomass compared to untreated controls, indicating its potential application in food preservation and safety.

Properties

IUPAC Name

2-iodo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPHOFYPURZIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510702
Record name 2-Iodo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54435-09-5
Record name 2-Iodo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

150 G. of 4-methoxy-anthranilic acid are suspended in 1 liters of water and 80 ml. of concentrated hydrochloric acid at 0° C. To this suspension is added dropwise over a period of 30 minutes, with stirring at 0°-5° C, a solution of 62 g. of sodium nitrite in 130 ml. of water. The resulting diazonium salt solution is stirred for an additional 15 minutes at 0°-5° C. A solution of 164 g. of potassium iodide in 700 ml. of 5-N sulfuric acid is subsequently added dropwise at 3°-6° C. over a period of 45 minutes. The mixture is stirred at room temperature for 30 minutes and subsequently slowly heated to reflux. After boiling for 2 hours at reflux, the mixture is cooled to room temperature. The separated brown crystals are removed by filtration and washed neutral with water. The filter cake is dried under reduced pressure and there is obtained 2-iodo- 4-methoxy-benzoic acid as brown crystals which melt at 174° C. Then, the 2-iodo-4-methoxy-benzoic acid is converted in the manner described in Example 1 to give the desired starting material, 1-[10,11-dihydro-3-methoxy-8-methyl-dibenz[b,f]oxepin-10-yl]-piperazine, in the form of an oil. The following intermediates are obtained:
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Synthesis routes and methods II

Procedure details

To a mixture of 50% sulfuric acid (150 ml) and 4-methoxyanthranilic acid (12 g) at 5°-10° C. was added sodium nitrite (5.5 g) in water, followed 10 minutes later by NaI (16.5 g) in water (30-50 ml). The reaction mixture was warmed to room temperature and stirred for 2 hours, then was heated at 60°-70° C. for 10 minutes, followed by stirring at room temperature for 1 hour. The reaction mixture was extracted with ether (4×125 ml) and the combined ether extracts were washed with water (50 ml×2), dried over MgSO4, filtered and evaporated. The residue was purified by column chromatography on silica gel eluting with ether to afford 12 g of 2-iodo-4-methoxybenzoic acid.
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Synthesis routes and methods III

Procedure details

A mixture of 4-methoxyanthranilic acid (30.5 g, 0.18 mol), water (274.5 ml), and concentrated HCl (36.6 ml) was heated at 75° C. to effect solution and then was cooled to 0° C. The mixture was then treated with NaNO2 (13.3 g) in water (27.5 ml), followed by potassium iodide (45.75 g) in a water (75 ml)/H2SO4 (10.1 ml) solution. The reaction mixture was heated on a steam bath for 2 hours, then excess iodine was steam distilled. The reaction mixture was then cooled and the product was collected by filtration and dried in an oven at 75° C. To afford 39.28 g (78.6%) of crude product. The crude product was treated with toluene, the mixture was filtered and the filtrate was concentrated to afford 26.03 g of 2-iodo-4-methoxybenzoic acid.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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